molecular formula C12H9NS B067099 2-(Thiophen-2-yl)indolizine CAS No. 169210-29-1

2-(Thiophen-2-yl)indolizine

Cat. No. B067099
M. Wt: 199.27 g/mol
InChI Key: JVEJVHMWMFXRDM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of indolizine derivatives, including those with thiophene substitutions, often involves multicomponent reactions (MCRs) that provide a straightforward and efficient path to these complex structures. A prominent method for synthesizing indolizines involves the regiospecific one-pot synthesis from 2-(pyridin-2-yl)acetates, ynals, and alcohols or thiols under solvent- and metal-free conditions, showcasing the versatility and efficiency of this approach (Yang et al., 2018). Additionally, the annulation of N-substituted pyrrole-2-carboxaldehydes with prop-2-ynylsulfonium salts forms indolizines containing a thioether group, demonstrating the adaptability of synthesis strategies to incorporate sulfur components (Fu et al., 2022).

Molecular Structure Analysis

The molecular structure of 2-(thiophen-2-yl)indolizine and related derivatives reveals a complex interplay between the indolizine core and the thiophen-2-yl substituent. This interaction can influence the electronic properties and steric hindrance, affecting the molecule's reactivity and physical properties. The structure is characterized by the presence of heteroatoms, which contribute to the compound's unique chemical behavior and potential applications in material science and catalysis.

Chemical Reactions and Properties

Indolizine derivatives undergo various chemical reactions, reflecting their versatile reactivity. For example, the metal-free aminothiation of alkynes presents a route to indolizine thiones via tandem C-C/C-N/C-S bonds formation, emphasizing the compound's potential for functionalization and diversification (Chen et al., 2019). The reactivity of these molecules can be finely tuned by the nature of the substituents, offering a broad substrate scope for the synthesis of variously functionalized indolizine derivatives.

Scientific Research Applications

  • Organic Fluorescent Molecules

    • Field : Organic Chemistry and Material Science .
    • Application : Some indolizine derivatives with excellent fluorescence properties can be used as organic fluorescent molecules for biological and material applications .
    • Method : The synthesis of these fluorescent indolizine derivatives involves various approaches, including radical-induced synthetic approaches .
    • Results : These fluorescent indolizine derivatives have potential biological activities and can be used in material applications .
  • Precursor for Indolizidine Alkaloids

    • Field : Organic Chemistry .
    • Application : Indolizine serves as a precursor for widespread indolizidine alkaloids .
    • Method : The synthesis of indolizines is based on classical methodologies such as Scholtz or Chichibabin reactions .
    • Results : The synthesis of indolizines has led to the discovery of new strategies and pathways, including transition metal-catalyzed reactions and approaches based on oxidative coupling .
  • Metal Ion Detection

    • Field : Analytical Chemistry .
    • Application : Certain indolizine derivatives can be used as probes for the detection of various metal ions .
    • Method : The selectivity of these probes is evaluated with various metal ions .
    • Results : The results of these evaluations determine the effectiveness of these probes in detecting specific metal ions .
  • Synthesis of π-Expanded Analogues

    • Field : Organic Chemistry .
    • Application : Indolizines serve as precursors for the synthesis of their π-expanded analogues .
    • Method : The synthesis of these analogues involves new strategies such as transition metal-catalyzed reactions and approaches based on oxidative coupling .
    • Results : These new pathways have led to the discovery of substitution patterns which were hard to build .
  • Radical Cyclization/Cross-Coupling

    • Field : Organic Chemistry .
    • Application : Indolizine and its derivatives can be synthesized through radical cyclization/cross-coupling .
    • Method : This synthetic approach is based on the use of radical species or radical intermediates .
    • Results : This method provides efficient heterocycle construction, efficient C–C or C–X bond construction, and high atom- and step-economy .
  • Pharmacological Activity

    • Field : Pharmacology .
    • Application : Indole derivatives, which include indolizine, have a variety of potential biological activities .
    • Method : The biological activities of these compounds are evaluated through various pharmacological tests .
    • Results : The results of these tests determine the potential biological activities of these compounds .
  • Organic Light Emitting Diodes (OLEDs)

    • Field : Material Science .
    • Application : Certain indolizine derivatives with excellent fluorescence properties can be used in the fabrication of OLEDs .
    • Method : The fabrication of these OLEDs involves the synthesis of these fluorescent indolizine derivatives and their incorporation into the device .
    • Results : The performance of these OLEDs depends on the fluorescence properties of the indolizine derivatives .
  • Photodynamic Therapy

    • Field : Medical Science .
    • Application : Some indolizine derivatives can be used as photosensitizers in photodynamic therapy for cancer treatment .
    • Method : The effectiveness of these photosensitizers is evaluated through various in vitro and in vivo tests .
    • Results : The results of these tests determine the potential of these compounds in photodynamic therapy .
  • Solar Cells

    • Field : Energy Science .
    • Application : Indolizine derivatives can be used in the fabrication of organic solar cells .
    • Method : The fabrication of these solar cells involves the synthesis of these indolizine derivatives and their incorporation into the device .
    • Results : The performance of these solar cells depends on the properties of the indolizine derivatives .

Future Directions

Indolizine and its derivatives have a variety of potential biological activities, and some derivatives with excellent fluorescence properties can even be used as organic fluorescent molecules for biological and material applications . This suggests that there could be future research directions in exploring these properties further.

properties

IUPAC Name

2-thiophen-2-ylindolizine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NS/c1-2-6-13-9-10(8-11(13)4-1)12-5-3-7-14-12/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVEJVHMWMFXRDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CN2C=C1)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10357390
Record name 2-(thiophen-2-yl)indolizine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10357390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Thiophen-2-yl)indolizine

CAS RN

169210-29-1
Record name 2-(thiophen-2-yl)indolizine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10357390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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